3-Chloro-4-fluoro-3'-morpholinomethyl benzophenone
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Description
“3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17ClFNO2 . It has a molecular weight of 333.79 . The IUPAC name for this compound is (3-chloro-4-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone” is 1S/C18H17ClFNO2/c19-16-11-15(5-6-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone” include a molecular weight of 333.79 and a molecular formula of C18H17ClFNO2 . The compound has a density of 1.278g/cm3 . The boiling point is 469.3ºC at 760 mmHg .Scientific Research Applications
Alzheimer's Disease Research
- Fluorinated Benzophenone Derivatives : A study explored the use of fluorinated benzophenone derivatives as multipotent agents against β-secretase and acetylcholinesterase, which are significant in Alzheimer's disease. These compounds also showed potential in counteracting intracellular ROS formation, with specific derivatives demonstrating micromolar potency against selected targets (Belluti et al., 2014).
Antimycobacterial Activity
- Synthesized Fluorinated Benzothiazolo Imidazole Compounds : Research in 2011 investigated the antimicrobial activity of synthesized compounds involving 4-fluoro-3-chloroanilline, which showed promising antimicrobial properties. This research contributes to the development of new treatments for microbial infections (Sathe et al., 2011).
Photopolymerization
- Photopolymerization Initiated by Diarylketone/Polymerizable Amine : The use of photopolymerization kinetics in the context of benzophenone, including derivatives like 4-chloro-benzophenone, has been studied for various applications in material science. This demonstrates its utility in the development of new materials and technologies (Sun Meng-zhou, 2007).
Antiproliferative Activity
- Synthesis and Antiproliferative Activity : Benzophenones possessing a pyridine nucleus were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds showed significant activity, indicating potential applications in cancer treatment (Al‐Ghorbani et al., 2016).
Proton Exchange Membranes
- Sulfonated Poly(4'-phenyl-2,5-benzophenone) and Poly(arylene ether sulfone) : This study developed new multiblock copolymers for use in proton exchange membranes, showcasing the role of benzophenone derivatives in enhancing the functionality of these membranes (Ghassemi et al., 2004).
Endocrine-Disrupting Activity
- Metabolism and Effect on Endocrine-Disrupting Activity : A study on benzophenone-3 metabolism by liver microsomes examined its estrogenic and anti-androgenic activities. This research contributes to understanding the endocrine-disrupting effects of such compounds (Watanabe et al., 2015).
Tumor Growth Inhibition
- Novel Benzophenone Analogs on Tumor Growth Inhibition : The study of novel benzophenone analogs for their anti-cancer properties revealed their ability to inhibit tumor growth, providing insight into potential therapeutic applications (Mohammed & Khanum, 2018).
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-11-15(4-5-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPXHBYUEIYAPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643094 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-86-1 |
Source
|
Record name | Methanone, (3-chloro-4-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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